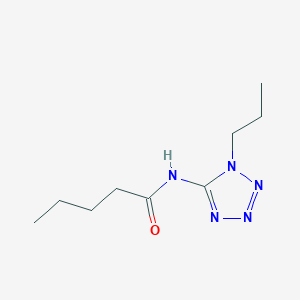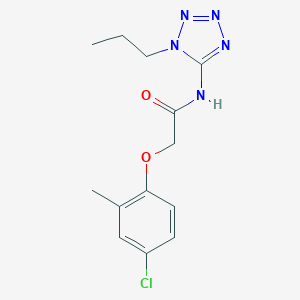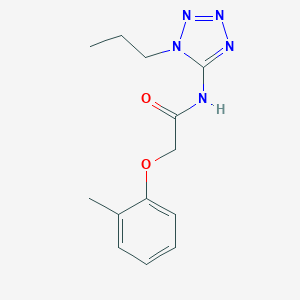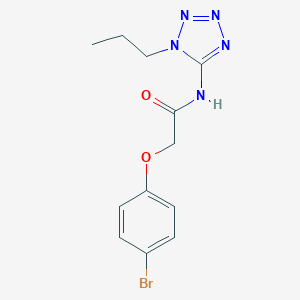![molecular formula C22H28N2O3 B283740 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)
4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-tumor activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on various cellular processes. However, one limitation is the potential off-target effects of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide on other enzymes and proteins. This can lead to unintended effects and make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. Another area of research is the study of the effects of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in the treatment of neurodegenerative diseases warrants further investigation.
合成法
The synthesis of 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 4-sec-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to yield 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
科学的研究の応用
4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C22H28N2O3 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
4-butan-2-yloxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O3/c1-3-17(2)27-21-10-6-19(7-11-21)22(25)23-20-8-4-18(5-9-20)16-24-12-14-26-15-13-24/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) |
InChIキー |
NTQLRWWGZMZTIV-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
正規SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
溶解性 |
54.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



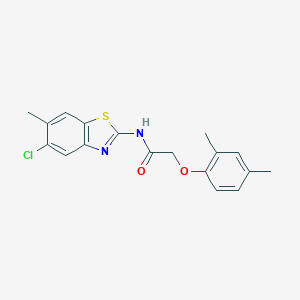
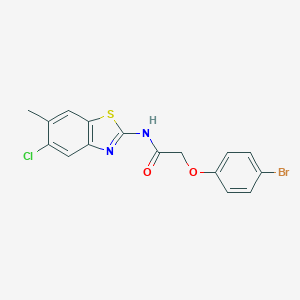
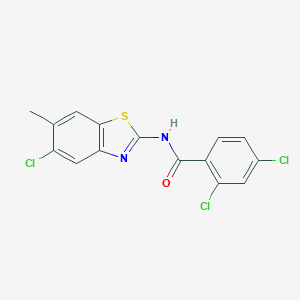
![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
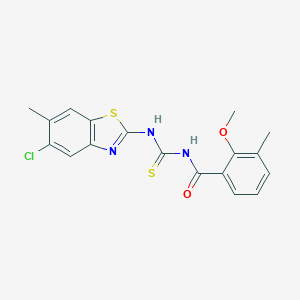
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
